1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBAGSVNRNCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyrrolidin-3-ol moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol exhibits several significant biological activities:
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit specific kinases involved in cancer cell proliferation. Notably, this compound has shown efficacy in targeting cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics .
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidin derivatives as potential leads against Mycobacterium tuberculosis. The structure of this compound has been linked to improved antitubercular activity through mechanisms not related to traditional pathways like cell wall biosynthesis .
Anti-inflammatory and Antibacterial Effects
The compound also displays anti-inflammatory and antibacterial properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses and inhibit bacterial growth, suggesting that this compound could be useful in treating infections and inflammatory conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound’s pyrrolidine ring distinguishes it from MPZP, which features methoxy groups, and Compound 25, which includes a morpholine moiety. This hydroxyl group may improve aqueous solubility compared to more lipophilic analogs .
- The 2,5-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core is conserved in MPZP and the azetidine-linked benzimidazole derivative, suggesting steric and electronic tuning for receptor binding .
Yield Comparison :
- Compound 25 was obtained in 25% yield after purification , whereas hydrazino derivatives in were isolated as crystalline solids without yield data. This suggests that sterically hindered substitutions (e.g., morpholine or pyrrolidine) may lower yields compared to simpler hydrazine derivatives.
Pharmacological and Physicochemical Properties
Key Insights :
- The target compound’s hydroxyl group likely reduces logP compared to MPZP, enhancing solubility for oral bioavailability.
- CRF1 antagonism in MPZP is attributed to its bulky bis(methoxyethyl) substituents, which may occupy hydrophobic receptor pockets . In contrast, the target compound’s smaller pyrrolidine ring could favor different target engagement.
Biological Activity
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- IUPAC Name : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Biological Activities
The biological activities of this compound include:
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study showed that derivatives of pyrazolo compounds can inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. Specifically, compounds with similar structures have demonstrated effectiveness against BRAF(V600E) and EGFR mutations, which are common in several cancers .
Antimicrobial Properties
Pyrazole derivatives have been noted for their antimicrobial activity. The compound's structure allows for interaction with microbial enzymes or cellular processes, leading to inhibition of growth in various pathogens. Some studies have reported promising results against bacterial strains and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been documented in multiple studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It can interfere with signaling pathways that regulate cell cycle progression and apoptosis.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
- Anticancer Efficacy : A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and evaluated for antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects and potential synergistic activity when combined with doxorubicin .
- Antimicrobial Screening : In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between aminopyrazoles and β-dicarbonyl or β-enaminone precursors. For example, 7-substituted derivatives can be prepared by reacting 3-aminopyrazoles with enaminones in polar solvents like pyridine or DMF, followed by acidification and crystallization . Optimization involves varying solvents (e.g., ethanol, DMF), temperature, and reaction time. A key strategy is monitoring reaction progress via TLC and characterizing intermediates via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Example Reaction Conditions :
| Precursor | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole + Enaminone | Pyridine | Reflux | 62-70% | |
| Hydrazine + β-Dicarbonyl | Ethanol | 80°C | 68% |
Q. Which spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., pyrrolidin-3-ol hydroxyl at δ 4.2–5.0 ppm) and carbon backbone .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in carbonitrile derivatives) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- Elemental Analysis : Confirms C, H, N composition (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of pyrazolo[1,5-a]pyrimidine-based therapeutics?
Quantum chemical calculations (e.g., DFT) and reaction path searches enable predictive modeling of reactivity and regioselectivity. For instance, ICReDD integrates computational screening with experimental validation to optimize substituent placement (e.g., methyl vs. phenyl groups) and predict bioactivity . Key steps include:
- Docking Studies : To assess binding affinity with targets like kinase enzymes.
- Molecular Dynamics (MD) : Simulate stability in biological environments.
- QSAR Models : Correlate substituent electronic effects (e.g., electron-withdrawing groups) with pharmacological activity .
Q. What experimental strategies address discrepancies in biological activity data across studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity Verification : HPLC (>95% purity) and NMR to exclude side products .
- Statistical DoE (Design of Experiments) : Identify critical variables (e.g., pH, temperature) using factorial designs to minimize experimental noise .
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence reaction mechanisms and regioselectivity?
Substituents alter electronic and steric profiles, directing reactivity. For example:
- Electron-Withdrawing Groups (Cl, CN) : Increase electrophilicity at C-7, favoring nucleophilic substitution with pyrrolidine .
- Bulky Groups (Phenyl, Propyl) : Steric hindrance at C-3/C-5 shifts reactivity to less crowded positions . Mechanistic studies using isotopic labeling (e.g., ¹⁵N) and kinetic profiling can resolve competing pathways .
Methodological Considerations
Q. What are best practices for optimizing reaction yields in multi-step syntheses?
- Stepwise Monitoring : Use in-situ IR or LC-MS to track intermediates.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in enaminone condensations .
Q. How can researchers validate the biological relevance of pyrazolo[1,5-a]pyrimidine derivatives?
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, BRAF) using fluorescence-based assays.
- ADMET Profiling : Assess solubility (LogP), metabolic stability (microsomal assays), and toxicity (Ames test) .
- Crystallography : Resolve protein-ligand co-crystal structures to guide lead optimization .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of pyrazolo[1,5-a]pyrimidine derivatives?
Stability variations (e.g., hydrolysis susceptibility) depend on substituents and storage conditions. Strategies include:
- Accelerated Stability Testing : Expose compounds to elevated humidity/temperature and monitor degradation via HPLC.
- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) ethers to stabilize hydroxyl groups during synthesis .
Tables for Key Data
Q. Table 1: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
